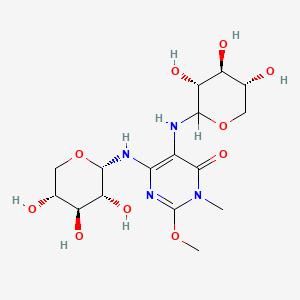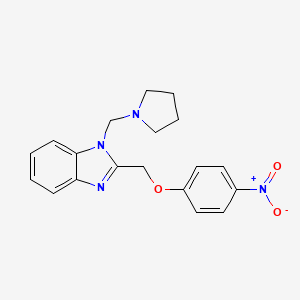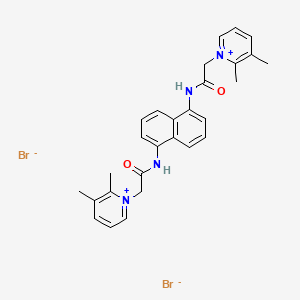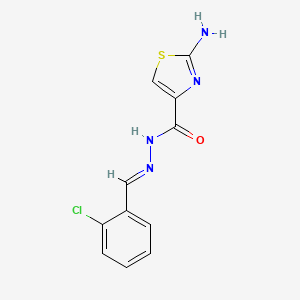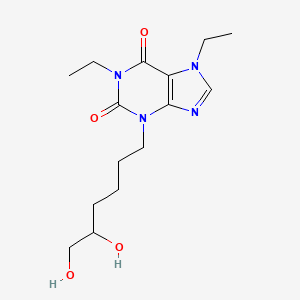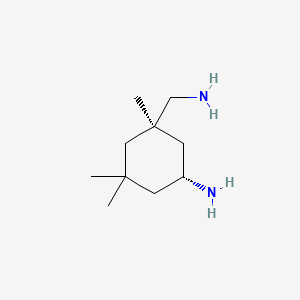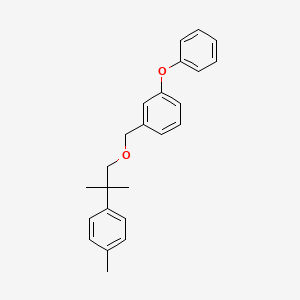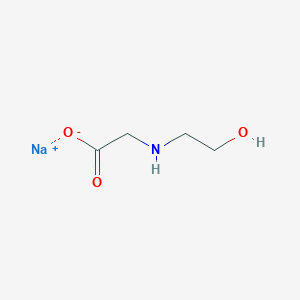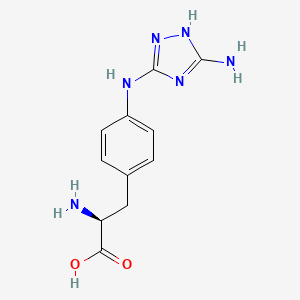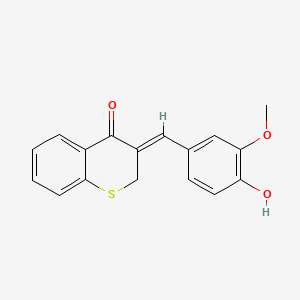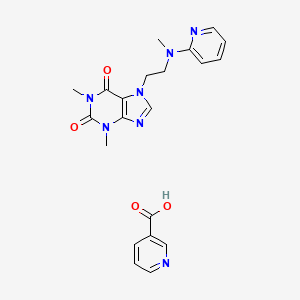
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is a complex organic compound that combines the structural elements of pyridine, theophylline, and nicotinic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyridyl-methylamino-ethyl intermediate, which is then reacted with theophylline and nicotinic acid under specific conditions to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
科学研究应用
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate involves its interaction with specific molecular targets and pathways. It may act on nicotinic acetylcholine receptors, leading to changes in neuronal signaling and neurotransmitter release. Additionally, it may influence other cellular pathways, such as those involved in inflammation and oxidative stress .
相似化合物的比较
Similar Compounds
Nicotinic Acid: Known for its role in cellular metabolism and as a vitamin.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases.
Pyridine Derivatives: Widely used in medicinal chemistry for their diverse biological activities
Uniqueness
7-(2-(Pyridyl)-methylamino-ethyl)-theophylline nicotinate is unique due to its combined structural elements, which may confer distinct pharmacological properties not seen in its individual components. This combination allows for potential synergistic effects, making it a compound of interest for further research and development .
属性
CAS 编号 |
51246-39-0 |
|---|---|
分子式 |
C21H23N7O4 |
分子量 |
437.5 g/mol |
IUPAC 名称 |
1,3-dimethyl-7-[2-[methyl(pyridin-2-yl)amino]ethyl]purine-2,6-dione;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H18N6O2.C6H5NO2/c1-18(11-6-4-5-7-16-11)8-9-21-10-17-13-12(21)14(22)20(3)15(23)19(13)2;8-6(9)5-2-1-3-7-4-5/h4-7,10H,8-9H2,1-3H3;1-4H,(H,8,9) |
InChI 键 |
MVHZUJQKGBEBCO-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN(C)C3=CC=CC=N3.C1=CC(=CN=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-but-2-enedioic acid;2-[4-[3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl]piperazin-1-yl]ethanol](/img/structure/B12748637.png)
